1,1-Diphenyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-1,3-dihydro-2-benzofuran, also known as DBF, is a chemical compound that belongs to the family of benzofurans. It is a highly versatile compound that has been widely used in scientific research and pharmaceutical industries due to its unique properties.
Mechanism Of Action
The mechanism of action of 1,1-Diphenyl-1,3-dihydro-2-benzofuran is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical And Physiological Effects
1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. 1,1-Diphenyl-1,3-dihydro-2-benzofuran has also been shown to have neuroprotective properties, which can help protect neurons from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-Diphenyl-1,3-dihydro-2-benzofuran in lab experiments is its versatility. It can be used in a variety of reactions and has been shown to be a useful starting material for the synthesis of various biologically active compounds. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran is relatively easy to synthesize and is readily available. However, one of the limitations of using 1,1-Diphenyl-1,3-dihydro-2-benzofuran is its toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 1,1-Diphenyl-1,3-dihydro-2-benzofuran. One area of research is the development of new synthetic methods for the production of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its derivatives. Additionally, there is a need for further research into the mechanism of action of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its potential therapeutic uses. Finally, there is a need for further research into the toxicity of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its derivatives, as well as their potential environmental impact.
Synthesis Methods
1,1-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-2-nitropropene, cyclization of 2-(2-phenylethyl)phenol, and the reaction of 2-hydroxybenzophenone with benzyl bromide. The most commonly used method is the reduction of 1,1-diphenyl-2-nitropropene, which involves the use of sodium borohydride as a reducing agent.
Scientific Research Applications
1,1-Diphenyl-1,3-dihydro-2-benzofuran has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the determination of metal ions, as a chiral auxiliary in asymmetric synthesis, and as a ligand in coordination chemistry. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been used as a starting material for the synthesis of various biologically active compounds, including anticancer agents, antiviral agents, and antimicrobial agents.
properties
CAS RN |
7449-50-5 |
---|---|
Product Name |
1,1-Diphenyl-1,3-dihydro-2-benzofuran |
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)19-14-8-7-9-16(19)15-21-20/h1-14H,15H2 |
InChI Key |
WCVJCIOXWMPICT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.